molecular formula C11H9NO2 B180846 1,4-Naphthalenedione, 2-(methylamino)- CAS No. 14423-00-8

1,4-Naphthalenedione, 2-(methylamino)-

Cat. No. B180846
CAS RN: 14423-00-8
M. Wt: 187.19 g/mol
InChI Key: FEWFXZPGPSWQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Naphthalenedione, 2-(methylamino)-” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of 1,4-Naphthalenedione, which is also known as 1,4-Naphthoquinone, α-Naphthoquinone, p-Naphthoquinone, 1,4-Dihydro-1,4-diketonaphthalene, 1,4-Naphthylquinone, 1,4-Naphthaquinone, USAF CY-10, 1,4-Naftochinon, Rcra waste number U166, NSC 9583, and Naphthoquinone .


Molecular Structure Analysis

The molecular structure of “1,4-Naphthalenedione, 2-(methylamino)-” can be analyzed using various techniques such as 2D Mol file or 3D SD file . These techniques allow for a detailed view of the compound’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Naphthalenedione, 2-(methylamino)-” include a molecular weight of 187.19 . More detailed properties might be available in specialized databases or literature.

Scientific Research Applications

Chemosensors for Metal Ions

Research has demonstrated the utility of naphthoquinone derivatives as chemosensors, particularly for detecting transition metal ions. For instance, the derivatives have shown remarkable selectivity towards Cu2+ ions, exhibiting a significant color change upon complexation, which can be utilized for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).

Organic Synthesis and Heterocyclic Chemistry

N-Methylated 1,8-Diaminonaphthalenes have been utilized in synthesizing various heterocyclic and proton sponge structures through reactions with α,ω-Dihalogenoalkanes. These compounds have potential applications in material science, serving as building blocks for more complex chemical entities (Ozeryanskii et al., 2020).

Fluorescence Emission Selectivity

Studies on pyridine tethered 1,4-naphthoquinone derivatives have revealed their potential in selective fluorescence emission, particularly with Mn2+ and Cd2+ ions. This selectivity could be harnessed in designing optical sensors for specific metal ions, contributing to advancements in sensing technologies and environmental monitoring (Jali et al., 2013).

Advanced Material Development

The synthesis of novel polyamides incorporating the naphthalene-ring has shown promising solubility and thermal stability. These materials could have applications in the development of high-performance polymers for industrial and technological uses, where material stability under heat is crucial (Mehdipour‐Ataei et al., 2005).

Antimicrobial Studies

Compounds derived from 1,4-Naphthalenedione have exhibited significant antimicrobial activities. For instance, studies have shown the bactericidal and virucidal effects of singlet oxygen generated by naphthalene endoperoxides, highlighting their potential use in developing new antimicrobial agents (Pellieux et al., 2000).

Photovoltaic Applications

Thionaphthoquinone derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs), showing how structural modifications can affect charge transport and photovoltaic performance. This research opens avenues for the design of more efficient solar energy conversion devices (Mahadik et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, Methyl-1,4-naphthoquinone, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on further exploring the antimicrobial activities of “1,4-Naphthalenedione, 2-(methylamino)-” and its derivatives . Additionally, the optical properties of similar naphthoquinone pigments have been studied, suggesting potential applications in this area .

properties

IUPAC Name

2-(methylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWFXZPGPSWQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162654
Record name 1,4-Naphthalenedione, 2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedione, 2-(methylamino)-

CAS RN

14423-00-8
Record name 2-(Methylamino)-1,4-naphthoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14423-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthalenedione, 2-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014423008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.